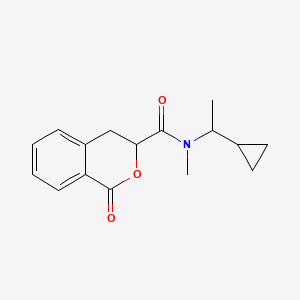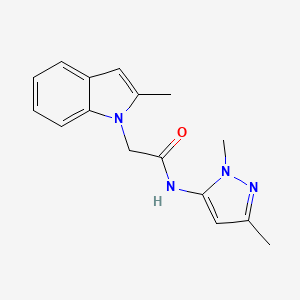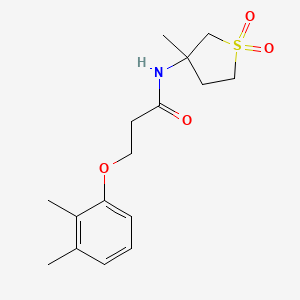
3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide, also known as DTT-011, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide is believed to exert its effects by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are known to promote inflammation and cancer cell growth. Additionally, 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. Additionally, 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, one limitation of using 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide. One area of research could be to investigate the potential of 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide as a therapeutic agent for cancer and inflammatory diseases in animal models. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide, as well as to optimize its synthesis method to improve its solubility and efficacy. Finally, the potential for 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide to be used in combination with other anticancer and anti-inflammatory agents could also be explored.
Métodos De Síntesis
3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide can be synthesized using a multistep process involving the reaction of 3-(2,3-dimethylphenoxy)propanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-methyl-1,1-dioxothiolan-3-amine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide has been shown to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-(2,3-dimethylphenoxy)-N-(3-methyl-1,1-dioxothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-5-4-6-14(13(12)2)21-9-7-15(18)17-16(3)8-10-22(19,20)11-16/h4-6H,7-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODOIOSEYGYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC(=O)NC2(CCS(=O)(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

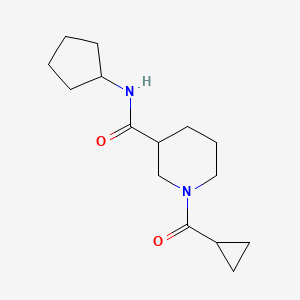
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)

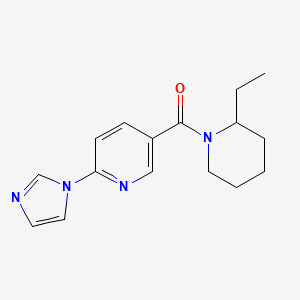

![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
